beta-Dihydrothevinone

Description

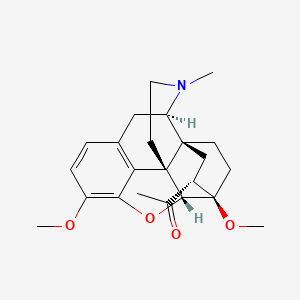

Structure

3D Structure

Properties

CAS No. |

16196-83-1 |

|---|---|

Molecular Formula |

C23H29NO4 |

Molecular Weight |

383.5 g/mol |

IUPAC Name |

1-[(1S,2S,6R,14R,15R,16R)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]ethanone |

InChI |

InChI=1S/C23H29NO4/c1-13(25)15-12-21-7-8-23(15,27-4)20-22(21)9-10-24(2)17(21)11-14-5-6-16(26-3)19(28-20)18(14)22/h5-6,15,17,20H,7-12H2,1-4H3/t15-,17+,20+,21+,22-,23+/m0/s1 |

InChI Key |

KRWAWNXEYPCCLG-WKUBJUINSA-N |

Isomeric SMILES |

CC(=O)[C@@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)C)OC |

Canonical SMILES |

CC(=O)C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC |

Origin of Product |

United States |

Synthetic Chemistry and Chemical Transformations of Beta Dihydrothevinone

Precursor Compounds and Starting Materials in Synthetic Pathways

The synthesis of beta-dihydrothevinone relies on specific precursor molecules that provide the necessary chemical framework. These starting materials are crucial for establishing the complex stereochemistry of the final product.

Alpha-Dihydrothevinone as a Direct Precursor

Alpha-dihydrothevinone serves as a direct precursor in the synthesis of its beta isomer. The two compounds are diastereomers, differing in their stereochemistry. The conversion of the alpha isomer to the more stable beta form is a key step in many synthetic pathways.

Thebaine and its Derivatives as Foundational Scaffolds

Thebaine, a natural alkaloid found in the opium poppy, is a foundational scaffold for producing a wide array of morphinan (B1239233) derivatives, including beta-dihydrothevinone. ineosopen.orgresearchgate.netclockss.org Thebaine's unique diene structure makes it an ideal starting material for Diels-Alder reactions, which are instrumental in creating the 6,14-endo-etheno-tetrahydrothebaine skeleton characteristic of beta-dihydrothevinone and related compounds. ineosopen.org This initial cycloaddition is a critical step that introduces the necessary carbon framework for subsequent modifications. The resulting adducts can then undergo various transformations to yield the desired thevinone (B101640) isomers. ineosopen.org

Established Synthetic Routes to beta-Dihydrothevinone

Several established methods exist for the synthesis of beta-dihydrothevinone, primarily involving the isomerization of its alpha-diastereomer or transformations from other related isomers.

Acid-Catalyzed Epimerization Methodologies

A straightforward and widely used method for preparing beta-dihydrothevinone involves the acid-catalyzed isomerization of alpha-dihydrothevinone. researchgate.netresearchgate.net This process, often referred to as epimerization, alters the stereochemical configuration at a specific carbon center. Various acids, including hydrochloric acid, perchloric acid, and trifluoroacetic acid (TFA), have been successfully employed to facilitate this transformation. researchgate.net For instance, treating dihydrothevinone (B1615413) with 70% perchloric acid at 90°C for 16 hours results in a mixture of the 7α and 7β isomers. researchgate.net The reaction conditions, such as temperature and the choice of acid, can influence the ratio of the resulting isomers. researchgate.net

Conditions for Acid-Catalyzed Epimerization

| Acid Catalyst | Temperature | Time | Resulting Isomer Ratio (α:β) |

|---|---|---|---|

| 20% Hydrochloric Acid | 60°C | 16 hours | Data not specified |

| 70% Perchloric Acid | 90°C | 16 hours | 58:42 |

Transformations from Related Thevinone Isomers

Beta-dihydrothevinone can also be synthesized through transformations of other related thevinone isomers. These routes may involve a series of reactions that modify the functional groups and stereochemistry of the starting material to ultimately yield the desired beta-dihydrothevinone structure. The separation of diastereomeric pairs, such as thevinone and beta-thevinone, as well as dihydrothevinone and beta-dihydrothevinone, is a critical aspect of these synthetic strategies. researchgate.netresearchgate.net

Synthesis of beta-Dihydrothevinone Analogs and Derivatives

Beta-dihydrothevinone serves as a versatile intermediate for the synthesis of a variety of analogs and derivatives with potential pharmacological applications. cymitquimica.com For example, it is a key intermediate in the synthesis of Buprenorphine. cymitquimica.com Chemical transformations such as N-demethylation, N-alkylation, and O-demethylation of tertiary alcohols derived from beta-dihydrothevinone have been explored to create novel compounds. researchgate.net The reactions of beta-dihydrothevinone with reagents like tert-butylmagnesium chloride and n-propylmagnesium bromide have been investigated to produce compounds such as β-buprenorphine and the previously unknown β-etorphine and β-dihydroetorphine. researchgate.net

Reactions with Organometallic Reagents (e.g., Grignard Reactions)

The ketone at the C7 position of beta-dihydrothevinone is a key site for modification, particularly through reactions with organometallic reagents like Grignard reagents. researchgate.net This nucleophilic addition is fundamental for introducing alkyl or aryl groups, leading to the synthesis of potent analgesics. researchgate.net The reaction of beta-dihydrothevinone with reagents such as tert-butylmagnesium chloride and n-propylmagnesium bromide has been investigated to produce tertiary alcohols, which are precursors to compounds like β-buprenorphine, β-etorphine, and β-dihydroetorphine. researchgate.netresearchgate.net

The general mechanism for the Grignard reaction involves the nucleophilic addition of the organomagnesium halide to the carbonyl carbon. organic-chemistry.org However, with sterically hindered ketones, a single electron transfer (SET) mechanism may be involved. organic-chemistry.org These reactions can sometimes be accompanied by the formation of by-products, such as dehydrated analogs resulting from competing elimination pathways.

| Reagent | Product | Reported Yield | Key By-products |

|---|---|---|---|

| tert-Butylmagnesium chloride | β-Buprenorphine precursor | 68% | C8 epimer (12%) |

| n-Propylmagnesium bromide | β-Etorphine intermediate | 55% | Dehydrated Δ⁷,⁸-alkene analog (18%) |

N-Demethylation and N-Alkylation Strategies

Following modifications at the C7 position, subsequent transformations often focus on the nitrogen atom at position 17. The N-methyl group is typically removed (N-demethylation) and replaced with other alkyl groups (N-alkylation) to modulate pharmacological activity. researchgate.netresearchgate.net

A common N-demethylation strategy involves the use of cyanogen (B1215507) bromide (BrCN) in what is known as the von Braun reaction. mdpi.com This is followed by N-alkylation, for instance, using cyclopropylmethyl bromide to install the cyclopropylmethyl group, a key structural feature of antagonists and partial agonists like buprenorphine. mdpi.com

Typical N-Demethylation and N-Alkylation Sequence:

N-Demethylation: Reaction of the tertiary amine with cyanogen bromide (BrCN) in a solvent like chloroform (B151607) to form an N-cyano-nordihydrothevinone derivative. mdpi.com

Hydrolysis: Cleavage of the N-cyano group, often under basic conditions (e.g., KOH in diethylene glycol), to yield the secondary amine (nor-derivative). mdpi.com

N-Alkylation: Reaction of the nor-derivative with an appropriate alkyl halide (e.g., cyclopropylmethyl bromide) in the presence of a base (e.g., NaHCO3) to introduce the new N-substituent. mdpi.com

O-Demethylation Procedures

The final step in the synthesis of many potent analgesics from beta-dihydrothevinone intermediates is the O-demethylation of the methoxy (B1213986) group at the C3 position to reveal a phenolic hydroxyl group. researchgate.netresearchgate.net This phenolic group is often crucial for receptor binding and activity. This transformation is typically achieved under harsh conditions using strong nucleophilic reagents or acids. A widely employed industrial method involves heating the substrate with a strong base, such as potassium hydroxide (B78521) (KOH) in a high-boiling solvent like diethylene glycol, at temperatures exceeding 200°C. mdpi.comchim.it

Diels-Alder Adduct Transformations in Morphinan Synthesis

The rigid, bridged C-ring structure of beta-dihydrothevinone originates from a Diels-Alder [4+2] cycloaddition reaction. nih.govdntb.gov.ua Thebaine, a natural opium alkaloid, contains a reactive diene system and readily reacts with dienophiles to form 6,14-ethenomorphinans. researchgate.net Beta-dihydrothevinone is a saturated analog of these initial adducts. The chemical transformations detailed above—Grignard additions at C7 and modifications at the N17 and C3 positions—represent the key subsequent steps in converting these Diels-Alder adducts into pharmacologically important molecules. nih.govdntb.gov.ua The unique, constrained geometry imparted by the Diels-Alder reaction is critical for the high affinity and potent activity of the resulting ligands. researchgate.net

Stereoselective Synthesis and Diastereomeric Control

The stereochemistry of the morphinan skeleton is complex, and controlling the diastereomeric outcome of synthetic steps is crucial. Beta-dihydrothevinone is the 7β diastereomer, which is thermodynamically more stable than its 7α counterpart, alpha-dihydrothevinone. researchgate.net

A key method for achieving diastereomeric control is through acid-catalyzed isomerization. researchgate.net Treatment of alpha-dihydrothevinone with strong acids like perchloric acid or hydrochloric acid promotes equilibration between the two isomers via an enolization mechanism. researchgate.net While this does not provide complete stereoselectivity, it allows for the conversion of the alpha-isomer into the desired beta-isomer. For example, treating dihydrothevinone (a mixture of isomers) with 70% perchloric acid at 90°C for 16 hours results in a 7α to 7β isomer ratio of 58:42. researchgate.net The separation of these diastereomers can then be accomplished. researchgate.netresearchgate.net

Investigation of Reaction Mechanisms and Reaction Kinetics

The mechanisms of the reactions involving beta-dihydrothevinone are governed by established principles of organic chemistry.

Grignard Reaction Mechanism: As noted, the addition of Grignard reagents to the C7 ketone can proceed via a standard nucleophilic addition mechanism. organic-chemistry.org However, for sterically demanding reagents like tert-butylmagnesium chloride, a single-electron transfer (SET) mechanism may be operative, which can influence the product distribution and the formation of by-products. organic-chemistry.org

Isomerization Mechanism: The acid-catalyzed isomerization of the 7α-ketone to the more stable 7β-ketone proceeds through an enol or enolate intermediate. Protonation of the carbonyl oxygen by the acid facilitates the formation of the enol, allowing for epimerization at the adjacent C7 carbon. The system then equilibrates to the thermodynamically favored diastereomer. researchgate.net

N-Demethylation Mechanism: The von Braun reaction with cyanogen bromide involves nucleophilic attack by the nitrogen atom on the cyanogen bromide, followed by the departure of the methyl group as methyl bromide and the formation of an N-cyanamide intermediate.

While detailed kinetic studies specifically on beta-dihydrothevinone transformations are not widely published, the reaction rates are influenced by standard factors such as steric hindrance, reagent concentration, and temperature. For instance, the high temperatures required for O-demethylation reflect the high activation energy needed to cleave the stable aryl methyl ether bond. chim.it

Structural Elucidation and Conformational Analysis

Stereochemical Properties and Isomeric Forms

The stereochemistry of beta-dihydrothevinone, particularly at the C7 position, is a defining characteristic that gives rise to distinct isomers with different properties and synthetic utility.

Beta-Dihydrothevinone is the common name for the 7β-epimer of 7-acetyldihydrothevinone. It exists as a diastereomer to the corresponding 7α-isomer, also known as α-dihydrothevinone. The "alpha" and "beta" nomenclature refers to the orientation of the substituent at the C7 position of the morphinan (B1239233) ring system.

Acid-catalyzed enolization provides a method for interconversion between these isomers. For instance, treatment of dihydrothevinone (B1615413) with strong acids like perchloric acid can lead to an equilibrium mixture of the 7α and 7β isomers. researchgate.net Studies have shown that the 7α-epimer is generally the more thermodynamically stable of the two. researchgate.net The separation of these diastereomers can be accomplished, allowing for the isolation of the pure β-isomer for further synthetic applications. researchgate.netresearchgate.net

A key diagnostic tool for distinguishing between the 7α and 7β isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, the chemical shift of the proton at the C5 position is highly sensitive to the stereochemistry at C7. Research on a series of related 6,14-bridged thebaine derivatives has established clear differentiating ranges for this proton's signal. researchgate.net

| Isomer Series | 1H NMR Chemical Shift Range for H-5 (ppm) | Stereochemical Orientation of C7-Substituent |

|---|---|---|

| 7α-Dihydrothevinone (alpha) | δ 4.40 - 4.75 | Axial |

| 7β-Dihydrothevinone (beta) | δ 4.97 - 5.21 | Equatorial |

The absolute configuration of the chiral centers in beta-dihydrothevinone is inherited from its natural precursor, thebaine. The "beta" designation specifically refers to the stereochemistry at the C7 position. This defined stereochemistry is crucial as it serves as a template in the synthesis of other pharmacologically important molecules. For example, beta-dihydrothevinone is a key starting material for the synthesis of various N-substituted diprenorphine (B84857) analogues which possess the 7R absolute configuration. researchgate.netresearchgate.net The stereochemistry of the starting material directly dictates the stereochemical outcome of the subsequent synthetic steps.

| Stereochemical Feature | Descriptor | Significance |

|---|---|---|

| Epimer at C7 | β (beta) | Distinguishes it from the α-epimer; influences molecular shape and reactivity. |

| Absolute Configuration at C7 | R | Serves as a chiral precursor for synthesizing other compounds with a defined 7R configuration. researchgate.netresearchgate.net |

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic methods is employed to confirm the identity, structure, and purity of beta-dihydrothevinone. Each technique provides unique information about the molecule's composition and architecture.

| Atom/Group | Nucleus | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic Protons | 1H | 6.5 - 7.0 | Two distinct signals on the benzene (B151609) ring. |

| H-5 | 1H | 4.97 - 5.21 | Key diagnostic signal for the β-isomer. researchgate.net |

| -OCH3 Protons | 1H | 3.5 - 4.0 | Two singlets from the two methoxy (B1213986) groups. |

| -N-CH3 Protons | 1H | ~2.4 | A singlet corresponding to the N-methyl group. |

| -C(O)CH3 Protons | 1H | ~2.1 | A singlet for the acetyl methyl group. |

| Aliphatic Protons | 1H | 1.0 - 3.5 | Complex signals from the ethanobridge and morphinan core. |

| C=O (Ketone) | 13C | >200 | Characteristic downfield shift for a ketone carbonyl. |

| Aromatic Carbons | 13C | 110 - 150 | Signals for the six carbons of the benzene ring. |

| -OCH3 Carbons | 13C | 55 - 60 | Signals for the two methoxy carbons. |

Mass spectrometry (MS) is used to determine the molecular weight of beta-dihydrothevinone and to gain structural information from its fragmentation patterns. Under electron ionization (EI), the molecule will form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecule's exact mass. The high-resolution mass spectrum provides the elemental composition. The fragmentation pattern, which results from the breakdown of the molecular ion, can help confirm the presence of specific structural motifs.

| Parameter | Information |

|---|---|

| Molecular Formula | C20H25NO4 |

| Molecular Weight | 343.42 g/mol |

| Expected Molecular Ion (M+) | m/z 343 |

| Plausible Key Fragmentations | Loss of acetyl group (-43): m/z 300 |

| Loss of methoxy group (-31): m/z 312 | |

| Loss of N-methyl group (-15): m/z 328 | |

| Cleavage related to the ethanobridge |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to stretch or bend. The IR spectrum of beta-dihydrothevinone is expected to show distinct absorption bands corresponding to its ketone, ether, aromatic, and alkane moieties.

| Functional Group | Vibration Type | Expected Absorption Range (cm-1) | Intensity |

|---|---|---|---|

| C=O (Ketone) | Stretch | 1705 - 1725 | Strong |

| C-O (Ether) | Stretch | 1050 - 1250 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |

| C-H (sp2, Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (sp3, Alkane) | Stretch | 2850 - 3000 | Strong |

Conformational Dynamics and Energy Landscape Analysis

The energy landscape of a molecule describes the potential energy of all its possible conformations, with stable conformers residing in energy minima and the paths between them crossing energy barriers (transition states). For dihydrothevinone, a key aspect of its energy landscape is the relationship between its diastereomers, specifically the alpha- and beta-isomers, which differ in the stereochemistry at the C7 position.

Studies involving acid-catalyzed isomerization provide critical experimental insight into the relative thermodynamic stability of these isomers. researchgate.net When beta-dihydrothevinone (the 7β-epimer) is treated with acid, an equilibrium is established with alpha-dihydrothevinone (the 7α-epimer). researchgate.net The resulting equilibrium mixture is found to favor the alpha-isomer, indicating that alpha-dihydrothevinone is thermodynamically more stable and resides at a lower energy minimum on the potential energy surface compared to beta-dihydrothevinone. researchgate.net The conversion between the two isomers involves overcoming an energy barrier, a process that is facilitated by the acid catalyst.

This relationship demonstrates that while beta-dihydrothevinone is a stable, isolable compound, it is a kinetically trapped, higher-energy diastereomer relative to its alpha counterpart. Computational modeling techniques, such as density functional theory (DFT) or molecular mechanics, could further elucidate this energy landscape by calculating the relative energies of different conformers and the energy barriers for their interconversion. Such studies would quantify the energy difference between the alpha and beta forms and map the transition state for the epimerization at C7.

Table 2: Relative Thermodynamic Stability of Dihydrothevinone Isomers

| Isomer | C7-Stereochemistry | Relative Thermodynamic Stability | Position on Energy Landscape |

|---|---|---|---|

| alpha-Dihydrothevinone | 7α | More Stable | Lower Energy Minimum |

| beta-Dihydrothevinone | 7β | Less Stable | Higher Energy Minimum |

Molecular and Biochemical Mechanisms of Interaction

Receptor Binding Profile Analysis (e.g., Opioid Receptors)

The pharmacological profile of beta-dihydrothevinone and its derivatives is characterized by their interaction with opioid receptors, which are a class of G-protein coupled receptors (GPCRs). The primary subtypes are the mu (μ), delta (δ), and kappa (κ) opioid receptors. nih.govpainphysicianjournal.com

Radioligand competition binding assays are standard in vitro methods used to determine the affinity of a compound for a specific receptor. nih.gov In these assays, a radiolabeled ligand with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (the "competitor"). By measuring the concentration of the test compound required to displace 50% of the radiolabeled ligand (the IC50 value), the binding affinity (Ki) can be calculated.

For the family of compounds to which beta-dihydrothevinone belongs, these assays are fundamental. Studies on its derivatives, such as β-dihydroetorphine, have utilized competition assays with non-selective radiolabeled antagonists like [³H]naloxone to determine binding affinities in rat brain membrane preparations. researchgate.net

While beta-dihydrothevinone itself is primarily a synthetic precursor, its derivatives exhibit high affinity for opioid receptors. core.ac.uk The affinity and selectivity profile is heavily dependent on the chemical modifications made to the beta-dihydrothevinone scaffold. For instance, derivatives of beta-dihydrothevinone, such as β-etorphine and β-dihydroetorphine, display high affinity with Ki values in the low nanomolar range (0.4-22 nM) in competition assays using [³H]naloxone. researchgate.net

The selectivity for μ, δ, and κ receptor subtypes is a critical aspect of their pharmacological characterization. While specific quantitative data for beta-dihydrothevinone is not extensively detailed, the profiles of its closely related derivatives provide insight. For example, the conversion of the C3-methoxy group of a thevinol to a hydroxyl group (creating an orvinol) and substitution at the N17 position are key determinants of affinity and selectivity. google.com Orvinols derived from thevinone (B101640) show approximately a 10-fold greater μ-opioid receptor affinity.

Interactive Table: Opioid Receptor Binding Affinities (Ki, nM) of Selected Opioid Compounds Below is a representative table of binding affinities for various opioid ligands to illustrate the range of values obtained through radioligand binding assays.

| Compound | μ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) |

| Morphine | 1.2 | 280 | 4500 |

| Naltrexone | 0.2 | 39.5 | 7 |

| Buprenorphine | 0.9 | 34 | 27 |

| DAMGO | 0.2 | 19.8 | 5820 |

Note: Data is compiled from various sources for illustrative purposes and may vary based on experimental conditions. plos.orgguidetopharmacology.orgnih.gov

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation

Upon agonist binding, opioid receptors undergo a conformational change that activates intracellular heterotrimeric G-proteins, typically of the Gi/o family. nih.govfrontiersin.org This activation leads to the dissociation of the Gα subunit from the Gβγ dimer, both of which can then modulate downstream effector systems. nih.gov

The [³⁵S]GTPγS binding assay is a functional measure of GPCR activation. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation by an agonist. An increase in [³⁵S]GTPγS binding indicates G-protein activation. This assay is used to determine the potency (EC50) and efficacy (Emax) of a compound as an agonist at a specific GPCR. bath.ac.uk

Derivatives of beta-dihydrothevinone, such as the etorphines, have been shown to be potent activators of G-proteins in [³⁵S]GTPγS functional tests. researchgate.net This indicates that they behave as agonists at the opioid receptors they bind to. Studies have found that the presence of a phenolic group at the C3 position is favorable for G-protein activation, suggesting that derivatives of beta-dihydrothevinone that have been O-demethylated would show greater efficacy in this assay. researchgate.net

The activation of Gi/o-coupled receptors like the opioid receptors primarily leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. nih.gov However, the liberated Gβγ subunits can also directly modulate other effectors, including phospholipase Cβ (PLCβ). frontiersin.organnualreviews.org Activation of PLCβ leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. annualreviews.orgplos.org

While this PLCβ pathway is a known component of opioid receptor signaling, specific investigations into the modulation of this pathway by beta-dihydrothevinone itself are not extensively documented in the reviewed literature. The extent to which beta-dihydrothevinone or its direct derivatives engage this pathway would depend on the specific G-protein coupling efficiencies and the cellular context. annualreviews.org

Structure-Activity Relationship (SAR) at the Molecular Level

The structure-activity relationships for the Bentley compounds, including derivatives of beta-dihydrothevinone, are complex. Several structural features are critical in determining the pharmacological profile.

C3-Substituent: Beta-dihydrothevinone possesses a methoxy (B1213986) group at the C3 position. In general, for thevinol and orvinol derivatives, a free phenolic hydroxyl group at C3 (as in orvinols) confers significantly higher opioid receptor affinity and potency compared to a methoxy group (as in thevinols). google.com Therefore, beta-dihydrothevinone is a less potent opioid ligand than its O-demethylated counterpart, 20-methyl-dihydroorvinol. core.ac.uk

C7-C8 Saturation: Beta-dihydrothevinone has a saturated C7-C8 bond, distinguishing it from beta-thevinone. Studies on the corresponding etorphine derivatives have shown that this saturation does not appear to play a critical role in their biological activity, with both saturated and unsaturated compounds showing high potency. researchgate.net

N17-Substituent: The substituent on the nitrogen atom at position 17 is a major determinant of a ligand's efficacy. While beta-dihydrothevinone has a methyl group, altering this to a cyclopropylmethyl group, for example, is a key step in synthesizing partial agonists like buprenorphine from thevinone derivatives. nih.gov

C7 Stereochemistry: Beta-dihydrothevinone is the 7β isomer. While some studies suggest that 7β-derivatives retain comparable μ-opioid receptor affinity to their 7α-counterparts, the stereochemistry can influence metabolic pathways and other pharmacological properties.

Influence of N-Substituents on Molecular Interactions

The substituent at the nitrogen atom (N-17) of the morphinan (B1239233) skeleton is a critical determinant of a ligand's activity at opioid receptors. mdpi.com Generally, bulkier substituents at this position, such as cyclopropylmethyl or allyl groups, tend to confer antagonist properties, while smaller groups like a methyl substituent are often associated with agonist activity. mdpi.com This principle holds true across various morphinan derivatives. For instance, in the naltrindole (B39905) series of delta-opioid receptor (DOR) ligands, the N-substituent dictates whether the compound acts as an agonist, antagonist, or inverse agonist. mdpi.com While specific data for a wide range of N-substituted beta-dihydrothevinone analogues is not extensively detailed in the provided search results, the general principles of opioid pharmacology suggest that modifying the N-substituent of beta-dihydrothevinone would significantly alter its receptor binding profile and functional activity.

Role of C-Substituents (e.g., C7, C18) and Stereochemistry

Substituents on the carbon framework of the morphinan structure, particularly at positions C7 and C18, play a significant role in modulating receptor affinity. The stereochemistry of these substituents is also a crucial factor.

In a study comparing α- and β-etorphine derivatives, which share a similar core structure with thevinones, the α-etorphines exhibited slightly higher affinity for opioid receptors than the β-structures. researchgate.netresearchgate.net However, the research concluded that the configuration at C18 does not appear to play a critical role in the biological activity of etorphines. researchgate.netresearchgate.net This suggests that while stereochemistry at this position can influence binding affinity, it is not the sole determinant of a compound's potency.

Regarding C7 substituents, research on 5-phenylmorphans has shown that a substituent at C8 generally confers higher affinity for opioid receptors compared to the same substituent at C7. nih.gov Specifically, C8-methyl compounds displayed greater µ-opioid receptor affinity than their C7-methyl counterparts. nih.gov This highlights the sensitivity of the receptor's binding pocket to the precise location of even small alkyl groups.

Impact of O-Substituents (e.g., C3 phenolic group) on Receptor Binding

The presence and nature of oxygen-containing substituents, particularly the phenolic hydroxyl group at the C3 position, are well-established as being favorable for opioid receptor interaction. In studies of etorphine derivatives, compounds with a free phenolic group were consistently more potent than their corresponding 3-O-methylether analogues. researchgate.netresearchgate.net This phenolic group is also considered favorable for the activation of G-proteins, the downstream signaling partners of opioid receptors. researchgate.netresearchgate.net This suggests that the C3 hydroxyl group likely participates in crucial hydrogen bonding interactions within the receptor's binding site, contributing to both high-affinity binding and efficient signal transduction.

Ligand-Target Recognition and Binding Site Characterization

The recognition of a ligand by its target receptor is a dynamic process involving complementary shapes and chemical interactions. frontiersin.org The binding of opioid ligands to their receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular events. nih.gov

The binding site of opioid receptors is a complex pocket capable of accommodating a variety of ligand structures. The interaction is not a simple "lock-and-key" mechanism but rather an "induced-fit" process where both the ligand and the receptor can undergo conformational changes to optimize their interaction. frontiersin.org

Key interactions that stabilize ligand binding include:

Ionic Interactions: The protonated nitrogen of the ligand typically forms an ionic bond with a conserved aspartate residue in transmembrane helix 3 (TM3) of the opioid receptor.

Hydrogen Bonding: As mentioned, the C3 phenolic hydroxyl group is a key hydrogen bond donor. researchgate.netresearchgate.net Other polar groups on the ligand can also form hydrogen bonds with amino acid residues in the binding pocket.

Hydrophobic Interactions: The non-polar regions of the ligand, such as the carbon skeleton, engage in van der Waals and hydrophobic interactions with non-polar amino acid side chains within the receptor.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic methods are fundamental for the separation and purity assessment of beta-dihydrothevinone from related compounds and potential impurities. High-performance liquid chromatography and gas chromatography are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like beta-dihydrothevinone. Reversed-phase HPLC (RP-HPLC) is the most common modality, offering excellent resolution and reproducibility.

Typical HPLC Parameters for the Analysis of beta-Dihydrothevinone and Related Compounds:

| Parameter | Typical Conditions |

| Stationary Phase (Column) | C18 (octadecylsilyl) or C8, typically 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate, phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile, methanol) |

| Detection | UV-Vis detector, typically monitoring at wavelengths between 210 nm and 290 nm |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

This table presents a generalized set of HPLC conditions based on methods for structurally similar compounds. Specific retention times for beta-dihydrothevinone would be determined under these specific conditions.

The selection of a C18 column is based on its hydrophobic nature, which provides good retention for the moderately polar beta-dihydrothevinone. The mobile phase composition is critical and is optimized to achieve baseline separation from its precursors, such as thebaine, and its downstream products, like buprenorphine. The use of a buffer in the mobile phase helps to maintain a consistent pH, which is important for the ionization state of the analyte and, consequently, its retention behavior. UV detection is suitable due to the presence of a chromophore in the beta-dihydrothevinone molecule.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. As beta-dihydrothevinone itself has low volatility, derivatization is often required to convert it into a more volatile and thermally stable analogue suitable for GC analysis.

Common derivatization techniques for opioids and related compounds include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. This process decreases the polarity and increases the volatility of the molecule.

Hypothetical GC Parameters for Derivatized beta-Dihydrothevinone:

| Parameter | Typical Conditions |

| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split or splitless |

| Temperature Program | A temperature gradient starting from a lower temperature (e.g., 150 °C) and ramping up to a higher temperature (e.g., 300 °C) to ensure the elution of the derivatized analyte |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table outlines typical GC conditions. The exact parameters would need to be optimized for the specific derivative of beta-dihydrothevinone being analyzed.

The use of a mass spectrometer as a detector (GC-MS) is particularly advantageous as it provides not only quantitative data but also structural information based on the fragmentation pattern of the derivatized molecule, aiding in its unambiguous identification.

Quantitative Analytical Techniques

For the precise quantification of beta-dihydrothevinone, spectrophotometric and mass spectrometry-based methods are employed.

Spectrophotometric Methods for Concentration Determination

UV-Visible spectrophotometry is a straightforward and cost-effective method for determining the concentration of a substance in a solution, provided it has a suitable chromophore and is free from interfering substances. beta-Dihydrothevinone possesses a molecular structure that absorbs light in the UV region.

Mass Spectrometry (MS)-Based Quantification

Mass spectrometry, particularly when coupled with a chromatographic separation technique like liquid chromatography (LC-MS), is a highly sensitive and selective method for the quantification of beta-dihydrothevinone. Tandem mass spectrometry (MS/MS) further enhances selectivity and is the gold standard for quantitative analysis in complex matrices.

In a typical LC-MS/MS workflow, the analyte is first separated by HPLC and then introduced into the mass spectrometer. The molecule is ionized, and a specific precursor ion corresponding to the protonated molecule of beta-dihydrothevinone ([M+H]+) is selected. This precursor ion is then fragmented, and one or more specific product ions are monitored for quantification.

Hypothetical MS/MS Transitions for beta-Dihydrothevinone Quantification:

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |

| beta-Dihydrothevinone | [M+H]+ | Specific fragment ions resulting from the cleavage of the parent molecule |

This table illustrates the principle of MS/MS quantification. The exact m/z values would need to be determined experimentally.

This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent specificity and allows for very low limits of detection and quantification.

Advanced Analytical Approaches for Complex Matrices in Research

The analysis of beta-dihydrothevinone in complex matrices, such as in biological samples for forensic toxicology or in crude reaction mixtures during process development, requires advanced analytical approaches to overcome matrix effects and ensure accurate results.

Solid-phase extraction (SPE) is a common sample preparation technique used to isolate and concentrate beta-dihydrothevinone from complex matrices prior to chromatographic analysis. The choice of the SPE sorbent is critical and depends on the physicochemical properties of the analyte and the nature of the matrix.

For highly complex samples, two-dimensional liquid chromatography (2D-LC) can be employed. This technique uses two different columns with orthogonal separation mechanisms to significantly increase the peak capacity and resolve the analyte of interest from co-eluting matrix components.

In forensic toxicology, the detection of beta-dihydrothevinone can be indicative of the synthetic route used for the illicit production of opioids. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, can provide highly accurate mass measurements, which aids in the confident identification of the compound in complex samples without the need for a reference standard.

Hyphenated Techniques (e.g., LC-MS/MS)

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful tools for the selective and sensitive quantification of chemical compounds in various matrices. This technique combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation provided by tandem mass spectrometry. In the context of analyzing compounds structurally related to beta-Dihydrothevinone, such as other opioids, LC-MS/MS is a commonly employed methodology. However, specific LC-MS/MS methods developed and validated explicitly for the quantification of beta-Dihydrothevinone are not described in the available literature.

Computational and Theoretical Chemistry Studies

Molecular Docking for Ligand-Receptor Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govembopress.org In the context of beta-dihydrothevinone and its derivatives, molecular docking is instrumental in predicting how these ligands will interact with opioid receptors (mu, delta, and kappa).

The process involves placing the three-dimensional structure of the ligand (e.g., a derivative of beta-dihydrothevinone) into the binding site of the receptor protein. Sophisticated algorithms then score the different possible binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov A lower binding energy score typically indicates a more stable and favorable interaction. embopress.org

For beta-dihydrothevinone derivatives, docking studies can elucidate key interactions with amino acid residues within the opioid receptor binding pockets. This information is crucial for understanding the structure-activity relationships (SAR) and for designing new molecules with desired affinities and selectivities. For instance, derivatives of beta-dihydrothevinone have been noted to exhibit higher affinity for the κ-opioid receptor. Molecular docking can help rationalize this observation by revealing specific binding modes that favor this receptor subtype.

Table 1: Key Aspects of Molecular Docking for beta-Dihydrothevinone Derivatives

| Aspect | Description |

| Receptor Targets | Mu-opioid receptor (MOR), Delta-opioid receptor (DOR), Kappa-opioid receptor (KOR). |

| Ligand Inputs | 3D structures of beta-dihydrothevinone and its synthesized or virtual derivatives. |

| Scoring Functions | Calculate binding affinities (e.g., in kcal/mol) to rank potential ligands and their binding poses. embopress.org |

| Predicted Outcomes | Identification of key amino acid interactions, prediction of binding affinity and selectivity, guidance for rational drug design. |

| Software Examples | AutoDock Vina, DOCK. embopress.org |

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.govscielo.org.mx For beta-dihydrothevinone and its receptor complexes, MD simulations offer a powerful tool to study conformational changes, ligand binding stability, and the detailed mechanics of molecular interactions. mdpi.com

Starting from a docked ligand-receptor complex, an MD simulation calculates the forces between atoms and uses these to predict their movements over a set period, typically nanoseconds to microseconds. nih.gov This allows for the observation of how the ligand and receptor adapt to each other, the stability of hydrogen bonds, and the influence of the surrounding solvent environment. nih.gov

These simulations can reveal, for example, how the binding of a beta-dihydrothevinone derivative might induce a specific conformational change in an opioid receptor, which is critical for its activation or inhibition. The analysis of the simulation trajectory can provide detailed information on the flexibility of different parts of the ligand and the receptor, offering insights that are not available from static docking models. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For beta-dihydrothevinone, QSAR studies are invaluable for predicting the activity of new, unsynthesized derivatives, thereby saving significant time and resources in the drug discovery process.

To build a QSAR model, a dataset of beta-dihydrothevinone analogues with known biological activities (e.g., receptor binding affinities) is required. nih.gov For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape) is calculated. Statistical methods are then used to find a mathematical equation that best correlates these descriptors with the observed activity.

Once a predictive QSAR model is established, it can be used to screen a virtual library of beta-dihydrothevinone derivatives and prioritize those with the highest predicted potency and desired properties for synthesis and further testing. nih.gov For instance, a QSAR model could correlate specific substituent electronic parameters with the receptor binding data of beta-dihydrothevinone derivatives.

Table 2: Components of a QSAR Study for beta-Dihydrothevinone Derivatives

| Component | Description |

| Dataset | A collection of beta-dihydrothevinone derivatives with experimentally determined biological activities (e.g., Ki values for opioid receptors). nih.gov |

| Molecular Descriptors | Numerical values representing various aspects of the molecular structure, such as topological, electronic, and steric properties. |

| Statistical Methods | Techniques like multiple linear regression, partial least squares, or machine learning algorithms to build the predictive model. researchgate.net |

| Model Validation | Internal and external validation techniques to ensure the model's robustness and predictive power. nih.gov |

| Application | Virtual screening of new potential ligands and guiding the synthesis of compounds with enhanced activity. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure, geometry, and reactivity of molecules with high accuracy. nih.govrsdjournal.org For beta-dihydrothevinone, these methods provide fundamental insights into its chemical properties that govern its behavior and interactions.

Methods like Density Functional Theory (DFT) can be employed to optimize the molecular geometry of beta-dihydrothevinone and to calculate properties such as the distribution of electron density, molecular orbital energies, and electrostatic potential. nih.govrsdjournal.org This information is crucial for understanding the molecule's reactivity and how it will interact with biological targets at an electronic level.

Furthermore, quantum chemical calculations can be used to model reaction mechanisms, such as the acid-catalyzed isomerization of α-dihydrothevinone to the β-diastereoisomer, providing evidence for the relative stabilities of such isomers. researchgate.net These calculations can also help in the interpretation of spectroscopic data (e.g., NMR spectra) by predicting chemical shifts. nih.gov

In Silico Profile Modeling for Predicting Molecular Properties

In silico profile modeling involves the use of computational tools to predict a range of properties of a molecule, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This is a critical step in early-stage drug development to identify candidates with a higher probability of success in later clinical phases.

Cheminformatics Approaches for Chemical Space Exploration

Cheminformatics combines computer and information science to address problems in chemistry. For beta-dihydrothevinone, cheminformatics approaches are essential for managing, analyzing, and exploring the vast chemical space of its potential derivatives.

This involves the creation and management of databases of related compounds, searching for molecules with specific structural features, and analyzing large datasets from high-throughput screening. Cheminformatics tools can be used to perform similarity and diversity analysis on libraries of beta-dihydrothevinone analogues to ensure broad coverage of the relevant chemical space.

These methods also play a crucial role in virtual screening, where large compound libraries are computationally filtered to identify a smaller subset of promising candidates for further investigation. By systematically exploring the chemical possibilities around the beta-dihydrothevinone core, cheminformatics accelerates the discovery of novel ligands with tailored properties.

Future Research Directions and Unexplored Academic Avenues

Development of More Sustainable and Efficient Synthetic Routes

The current production of many morphinan (B1239233) alkaloids relies on multi-step chemical syntheses that can be inefficient and generate hazardous waste. nih.govacs.org Future research must prioritize the development of greener and more economically viable synthetic strategies for beta-Dihydrothevinone and related compounds.

A significant area of opportunity lies in the application of biocatalysis and chemoenzymatic methods. nih.gov These approaches utilize enzymes or whole-cell systems to perform specific chemical transformations with high selectivity and under mild conditions, reducing the need for toxic reagents and harsh reaction conditions. mdpi.com For instance, engineered enzymes could be developed to catalyze key steps in the morphinan backbone synthesis, potentially leading to shorter, more efficient, and environmentally benign production routes. nih.govacs.org Research into chemoenzymatic strategies, which combine the advantages of biological catalysts with traditional organic synthesis, could pave the way for novel and practical syntheses of complex alkaloids. acs.orgnih.govresearchgate.net The overarching goal is to design a synthesis that is not only high-yielding but also scalable and sustainable, minimizing the environmental footprint associated with pharmaceutical production. chinesechemsoc.orgrsc.orgnih.gov

Exploration of Novel Molecular Targets and Interaction Pathways

While morphinan derivatives are primarily known for their interaction with opioid receptors (mu, delta, and kappa), the complete pharmacological profile of beta-Dihydrothevinone remains to be fully elucidated. mdpi.comresearchgate.netresearchgate.net Future research should venture beyond the classical opioid receptors to identify potential novel molecular targets and signaling pathways.

Structure-activity relationship (SAR) studies have shown that subtle modifications to the morphinan scaffold can drastically alter receptor affinity and functional activity, switching from agonism to antagonism. mdpi.com This suggests that beta-Dihydrothevinone or its derivatives could interact with other G-protein coupled receptors (GPCRs) or even non-GPCR targets like ion channels or enzymes. An unexplored avenue is the investigation of "biased agonism," where a ligand preferentially activates one signaling pathway over another at the same receptor. Designing beta-Dihydrothevinone analogs that act as biased agonists could lead to compounds with more specific therapeutic effects and fewer side effects. nih.gov Furthermore, identifying interactions with non-opioid targets could uncover entirely new therapeutic applications for this class of compounds. nih.gov

Application of Advanced Computational Methodologies for Predictive Modeling

Advanced computational techniques are becoming indispensable tools in drug discovery and development. youtube.com For beta-Dihydrothevinone, these methodologies offer a powerful, non-empirical way to predict biological activity, understand ligand-receptor interactions, and guide the design of new analogs with improved properties.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), can be employed to build predictive models. nih.govresearchwithrutgers.comresearchgate.net These models correlate the 3D structural features of a series of molecules with their biological activity, providing insights that can guide the synthesis of more potent or selective compounds. Molecular docking simulations can predict the binding pose and affinity of beta-Dihydrothevinone at various receptor targets, including the mu, delta, and kappa opioid receptors. nih.govnih.gov By creating homology models of receptors and docking ligands, researchers can identify key amino acid residues involved in binding, which is crucial for designing ligands with specific interaction profiles. nih.gov The integration of machine learning algorithms with these computational models can further enhance their predictive power for bioactivity and potential off-target effects. nih.gov

Table 2: Computational Approaches for Pharmacological Prediction

| Technique | Application for beta-Dihydrothevinone | Potential Outcome | Key References |

|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity at opioid and other potential receptors. | Identification of key binding interactions; prioritization of analogs for synthesis. | nih.govnih.gov |

| 3D-QSAR (e.g., CoMFA) | Develop predictive models for receptor binding affinity and functional activity. | Guide rational design of new derivatives with enhanced potency or selectivity. | nih.govresearchwithrutgers.com |

| Machine Learning | Create robust predictive models from large datasets of chemical structures and bioactivities. | Virtual screening of compound libraries; prediction of off-target effects and ADME properties. | youtube.comnih.gov |

Integration of Multi-Omics Data for Comprehensive Understanding of Molecular Interactions

To gain a holistic understanding of the biological effects of beta-Dihydrothevinone, future research should integrate multi-omics data. This systems biology approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes induced by the compound. medrxiv.orgjohnshopkins.edu

Proteomics studies, for example, can identify changes in protein expression and post-translational modifications in cells or tissues exposed to beta-Dihydrothevinone. mdpi.comfrontiersin.orgsemanticscholar.org This could reveal novel signaling pathways or cellular processes that are modulated by the compound. Metabolomics can identify perturbations in endogenous small-molecule metabolites, offering insights into the compound's impact on cellular metabolism. nih.gov Integrative analysis of these datasets can uncover complex host-drug interactions that would be missed by single-omics approaches. nih.govresearchgate.nettandfonline.com For instance, multi-omics has been used to study the effects of opioids on the gut microbiome and host transcriptome, revealing intricate interactions that influence drug response and side effects. nih.govresearchgate.net Applying such an approach to beta-Dihydrothevinone could reveal its broader physiological impact and identify novel biomarkers of its activity.

Design and Synthesis of Highly Selective Molecular Probes for Mechanistic Studies

To precisely investigate the mechanism of action, localization, and trafficking of the molecular targets of beta-Dihydrothevinone, the development of highly selective molecular probes is essential. These probes are typically derivatives of the parent compound that have been modified to include a reporter tag, such as a fluorophore or a radionuclide, without significantly compromising their binding affinity and selectivity.

Fluorescently labeled ligands, created by attaching a fluorophore to the beta-Dihydrothevinone scaffold, can be used in advanced microscopy techniques to visualize receptor distribution and dynamics in living cells. acs.orgresearchgate.netacs.org These tools are invaluable for studying receptor trafficking, dimerization, and signaling processes in real-time. acs.org Similarly, radiolabeled probes, where a radioactive isotope (e.g., ¹¹C, ¹⁸F, or ¹¹¹In) is incorporated into the molecule, are crucial for in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.comnih.govnih.govmdpi.com Such probes would allow for the non-invasive visualization and quantification of target receptors in preclinical animal models and potentially in human subjects, providing critical information about the compound's pharmacokinetics and target engagement in a living system. The design of these probes requires careful consideration of the attachment point of the linker and tag to preserve the pharmacological properties of the parent molecule. nih.govresearchgate.netku.edu

Q & A

Q. What validated analytical techniques are recommended for characterizing beta-Dihydrothevinone in experimental samples?

To ensure accurate characterization, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (for structural elucidation), high-performance liquid chromatography (HPLC) or gas chromatography (GC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Cross-referencing data from these methods with established literature values is critical to validate identity and purity . For novel derivatives, X-ray crystallography may be required to resolve stereochemical ambiguities.

Q. How can researchers design a reproducible synthesis protocol for beta-Dihydrothevinone?

A robust synthesis protocol should include:

- Detailed reaction conditions (temperature, solvent, catalyst, and stoichiometry).

- Step-by-step purification methods (e.g., recrystallization, column chromatography).

- Validation via spectroscopic and chromatographic comparisons to reference standards. To enhance reproducibility, document intermediate stability, moisture sensitivity, and scalability limitations. Pilot studies under controlled conditions are essential to identify critical variables .

Q. What experimental approaches are effective for assessing beta-Dihydrothevinone’s stability under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to stressors such as light, heat, and humidity. Use HPLC to monitor degradation products over time. Statistical analysis (e.g., ANOVA) can identify significant stability differences across conditions. Include control samples stored at recommended temperatures (e.g., -20°C) as benchmarks .

Q. How should researchers approach the structural elucidation of beta-Dihydrothevinone derivatives?

Combine 2D NMR techniques (COSY, HSQC, HMBC) to assign proton and carbon signals, particularly for stereocenters. Compare spectral data with parent compounds and computational models (e.g., density functional theory). For ambiguous cases, synthesize and test enantiomers to confirm stereochemical activity relationships .

Advanced Research Questions

Q. How can contradictions in reported pharmacological activities of beta-Dihydrothevinone across studies be systematically resolved?

Perform a meta-analysis of existing data to identify confounding variables (e.g., assay type, cell lines, dosage). Replicate key experiments under standardized conditions, ensuring adherence to protocols like the ARRIVE guidelines. Use multivariate regression to isolate factors influencing activity disparities. Open-access sharing of raw data and analytical workflows enhances reproducibility .

Q. What methodologies optimize the synthetic yield of beta-Dihydrothevinone while minimizing by-products?

Employ Design of Experiments (DoE) to test variables (e.g., reaction time, catalyst loading). Response surface methodology (RSM) can model interactions between parameters. Real-time monitoring (e.g., in-situ IR spectroscopy) helps identify kinetic bottlenecks. Post-reaction, use green chemistry principles (e.g., solvent recycling) to improve sustainability .

Q. How can researchers elucidate the mechanism of beta-Dihydrothevinone’s interaction with biological targets?

Combine in vitro binding assays (e.g., surface plasmon resonance) with molecular dynamics simulations to map ligand-receptor interactions. Mutagenesis studies on target proteins can validate binding sites. For in vivo relevance, use knockout models or RNA interference to confirm pathway-specific effects. Cross-validate findings with orthogonal techniques (e.g., isothermal titration calorimetry) .

Q. What computational strategies are effective for predicting beta-Dihydrothevinone’s pharmacokinetic properties?

Use quantitative structure-activity relationship (QSAR) models to estimate absorption, distribution, metabolism, and excretion (ADME) parameters. Molecular docking and free-energy perturbation (FEP) simulations predict binding affinities and metabolic susceptibility. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Methodological Considerations

- Data Contradiction Analysis : Apply sensitivity analysis to evaluate the impact of outliers or methodological variations. Use platforms like PRIDE or Zenodo to share datasets for independent verification .

- Experimental Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Pre-register protocols on platforms like Open Science Framework to reduce bias .

- Statistical Rigor : Power analyses should determine sample sizes a priori. Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions and correct for multiple comparisons (e.g., Bonferroni adjustment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.